N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide
Description
N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is a synthetic organic compound with a complex structure It features a cyclobutane ring, a trifluoromethoxyphenyl group, and an oxazole moiety
Properties
IUPAC Name |
N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-10-9-23-21-13(10)20-14(22)15(6-3-7-15)11-4-2-5-12(8-11)24-16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYDZLMYZVOBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1NC(=O)C2(CCC2)C3=CC(=CC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through involving suitable precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate starting materials.
Final Coupling: The final step involves coupling the oxazole and cyclobutane intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may modulate these targets through binding interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide: shares structural similarities with other cyclobutane derivatives and oxazole-containing compounds.
3-Methoxyphenylboronic acid: Another compound with a trifluoromethoxy group, used in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
